N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including furan rings, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan derivatives, followed by the formation of the oxazole ring. Key steps include:
Preparation of Furan Derivatives: The furan rings are synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Oxazole Ring: The oxazole ring is formed via cyclization reactions involving nitriles and aldehydes in the presence of catalysts such as Lewis acids.
Coupling Reactions: The final step involves coupling the furan derivatives with the oxazole ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced oxazole compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan, 2-methyl-: A simpler furan derivative with similar reactivity but lacking the complexity of the oxazole and methylphenyl groups.
Furan, 2,2’-methylenebis[5-methyl-]: Contains two furan rings linked by a methylene bridge, offering different reactivity and applications.
Furan, 2-ethyl-5-methyl-: Another furan derivative with an ethyl and methyl substitution, providing distinct chemical properties.
Properties
Molecular Formula |
C22H20N2O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-8-17(9-6-15)21-12-20(23-28-21)22(25)24(13-18-4-3-11-26-18)14-19-10-7-16(2)27-19/h3-12H,13-14H2,1-2H3 |
InChI Key |
OWYMSCIZHQORPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=C(O4)C |
Origin of Product |
United States |
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